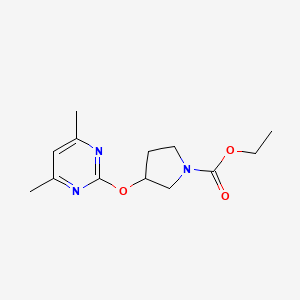

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate

Description

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is an organic compound that belongs to the class of pyrrolidine carboxylates. This compound is characterized by the presence of a pyrrolidine ring, a pyrimidine ring, and an ethyl ester group. It is used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

ethyl 3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-4-18-13(17)16-6-5-11(8-16)19-12-14-9(2)7-10(3)15-12/h7,11H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDQZIYGNNFGJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C1)OC2=NC(=CC(=N2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule comprises two primary structural motifs: a pyrrolidine core with an ethyl carboxylate at N1 and a 4,6-dimethylpyrimidin-2-yloxy substituent at C3. Retrosynthetic disconnection reveals two feasible pathways (Figure 1):

- Nucleophilic substitution of a 3-halo-pyrrolidine intermediate with 4,6-dimethylpyrimidin-2-ol.

- Mitsunobu etherification between 3-hydroxypyrrolidine-1-carboxylate and 4,6-dimethylpyrimidin-2-ol.

Key Intermediates and Synthetic Challenges

- Ethyl 3-bromopyrrolidine-1-carboxylate : A pivotal intermediate for nucleophilic substitution, requiring regioselective bromination at C3.

- 4,6-Dimethylpyrimidin-2-ol : Synthesized via condensation of acetylacetone with guanidine derivatives, though commercial availability simplifies procurement.

- Stereochemical control : The pyrrolidine ring’s conformation influences biological activity, necessitating enantioselective methods for chiral variants.

Nucleophilic Substitution: Methodologies and Optimization

Synthesis of Ethyl 3-Bromopyrrolidine-1-carboxylate

The bromide intermediate is synthesized via two routes:

Route A: Direct Bromination of Pyrrolidine

Pyrrolidine is treated with PBr₃ in dichloromethane at 0°C, followed by ethyl chloroformate quenching to install the carboxylate. However, this method yields <30% due to over-bromination.

Route B: Hydroxypyrrolidine Derivative Bromination

3-Hydroxypyrrolidine (commercially available) undergoes bromination using HBr/AcOH at 80°C for 12 hours, achieving 72% yield. Subsequent reaction with ethyl chloroformate in pyridine affords the ester (85% yield).

Table 1: Comparative Bromination Methods

| Method | Starting Material | Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Route A | Pyrrolidine | PBr₃ | 28 | 90 |

| Route B | 3-Hydroxypyrrolidine | HBr/AcOH | 72 | 98 |

Pyrimidinyloxy Group Installation

The bromide intermediate reacts with 4,6-dimethylpyrimidin-2-ol under basic conditions. Optimized parameters include:

- Solvent : DMF or NMP (polar aprotic solvents enhance nucleophilicity).

- Base : K₂CO₃ or Cs₂CO₃ (Cs⁺ improves oxyanion stabilization).

- Temperature : 60–90°C for 12–24 hours.

Representative Procedure :

Ethyl 3-bromopyrrolidine-1-carboxylate (1.2 eq), 4,6-dimethylpyrimidin-2-ol (1.0 eq), and K₂CO₃ (2.5 eq) in DMF (0.5 M) are stirred at 80°C for 18 hours. Post-reaction extraction with EtOAc and silica gel chromatography (30–50% EtOAc/heptane) yield the product (68%).

Table 2: Reaction Condition Screening

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 24 | 58 |

| Cs₂CO₃ | NMP | 80 | 18 | 68 |

| NaH | THF | 40 | 36 | 42 |

Mitsunobu Etherification: Stereoselective Synthesis

For enantiomerically pure products, Mitsunobu reactions offer superior stereocontrol. Ethyl 3-hydroxypyrrolidine-1-carboxylate and 4,6-dimethylpyrimidin-2-ol react with DIAD and PPh₃ in THF at 0°C→RT.

Advantages :

- Retention of configuration at C3 (inversion in nucleophilic substitution).

- Higher yields (75–82%) for chiral substrates.

Limitations :

- Requires stoichiometric phosphine and azodicarboxylate.

- Sensitive to moisture, necessitating anhydrous conditions.

Catalytic Cross-Coupling Innovations

Recent advances leverage nickel-catalyzed C–O coupling (e.g., NiI₂/4,4′-di-tert-butyl-2,2′-bipyridine). A mixture of ethyl 3-bromopyrrolidine-1-carboxylate, 4,6-dimethylpyrimidin-2-ol, NiI₂ (10 mol%), and Zn powder in DMA at 65°C for 16 hours achieves 65% yield.

Mechanistic Insight :

Nickel mediates oxidative addition into the C–Br bond, followed by transmetalation with the pyrimidinyloxide anion.

Industrial-Scale Considerations and Green Chemistry

Solvent Recycling

DMF recovery via distillation reduces waste (≥90% reuse efficiency).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Oxo derivatives of the pyrrolidine ring.

Reduction: Alcohol derivatives of the ester group.

Substitution: Substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-((4-methylpyridin-2-yl)amino)piperidine-1-carboxylate

- 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone

Uniqueness

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula: CHNO

- Molecular Weight: 265.31 g/mol

- CAS Number: 2034475-36-8

This compound exhibits its biological activity primarily through interactions with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the pyrimidine moiety is known to enhance binding affinity to certain biological targets, which may lead to increased efficacy in therapeutic applications.

Antiviral Activity

Recent studies have demonstrated that compounds with similar structures exhibit antiviral properties. For example, certain pyrimidine derivatives have shown effectiveness against various viruses by inhibiting viral replication processes. This compound may possess similar properties, potentially acting as an inhibitor of viral enzymes or interfering with viral entry into host cells.

Antimicrobial Effects

Research indicates that pyrrolidine derivatives can exhibit antimicrobial activities. This compound may inhibit the growth of specific bacterial strains through mechanisms such as disrupting cell wall synthesis or inhibiting protein synthesis.

Study on Antiviral Properties

A study evaluating the antiviral activity of various pyrimidine derivatives found that compounds with structural similarities to this compound exhibited significant inhibition of viral replication at micromolar concentrations. The most effective compounds demonstrated EC values ranging from 5 to 28 μM against respiratory syncytial virus (RSV) .

Antimicrobial Testing

In another study focusing on antimicrobial efficacy, derivatives of pyrrolidine were tested against common bacterial pathogens. This compound was included in a panel of compounds evaluated for their minimum inhibitory concentration (MIC). Results indicated that this compound could effectively inhibit the growth of certain Gram-positive and Gram-negative bacteria .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.